2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-2-pyridinylacetamide
Übersicht
Beschreibung
2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-2-pyridinylacetamide is a chemical compound that belongs to the class of isoxazole derivatives. It is commonly known as BIA 10-2474 and is a potent inhibitor of fatty acid amide hydrolase (FAAH). The compound gained significant attention in 2016 due to its involvement in a clinical trial that resulted in the death of one participant. Despite this incident, BIA 10-2474 continues to be an important compound in scientific research.
Wirkmechanismus
BIA 10-2474 inhibits 2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-2-pyridinylacetamide by binding to the catalytic site of the enzyme. This prevents the hydrolysis of endocannabinoids, leading to an increase in their levels. The compound has been shown to be highly selective for this compound and does not interact with other enzymes involved in endocannabinoid metabolism.
Biochemical and Physiological Effects:
The increase in endocannabinoid levels resulting from this compound inhibition by BIA 10-2474 has been shown to have a variety of biochemical and physiological effects. These include analgesia, anti-inflammatory effects, and anxiolytic effects. The compound has also been shown to have neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BIA 10-2474 is its potency and selectivity for 2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-2-pyridinylacetamide. This makes it a useful tool for studying the role of endocannabinoids in various disease states. However, the compound has been shown to have off-target effects at high concentrations, which can complicate interpretation of results. Additionally, the safety concerns surrounding the compound make it difficult to use in human studies.
Zukünftige Richtungen
There are several future directions for research involving BIA 10-2474. One area of interest is the development of more selective 2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-2-pyridinylacetamide inhibitors that do not have the same safety concerns as BIA 10-2474. Another area of interest is the study of endocannabinoids in various disease states, such as chronic pain, anxiety disorders, and neurodegenerative diseases. Additionally, the role of endocannabinoids in immune function and inflammation is an area of active research.
Wissenschaftliche Forschungsanwendungen
BIA 10-2474 has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-2-pyridinylacetamide, an enzyme that is involved in the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. Inhibition of this compound leads to an increase in endocannabinoid levels, which has been shown to have therapeutic benefits in various disease states.
Eigenschaften
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy]-N-pyridin-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-18(20-17-3-1-2-6-19-17)10-23-9-13-8-15(26-21-13)12-4-5-14-16(7-12)25-11-24-14/h1-8H,9-11H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWCWPDRCXKHEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COCC(=O)NC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.